![molecular formula C12H15Cl2NOS B14416369 Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- CAS No. 81785-22-0](/img/structure/B14416369.png)
Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone with a phenyl group, a chloroethylthio substituent, and an additional chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- typically involves multiple steps. One common method includes the reaction of N-phenylbutanamide with 2-chloroethylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloroethylthio group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- involves its interaction with specific molecular targets. The chloroethylthio group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of key enzymes or disruption of cellular processes. The phenyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanamide, N-phenyl-: Lacks the chloroethylthio and additional chlorine substituents.
Butanamide, 3-chloro-N-phenyl-: Lacks the chloroethylthio substituent.
Butanamide, 4-[(2-chloroethyl)thio]-N-phenyl-: Lacks the additional chlorine atom.
Uniqueness
Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl- is unique due to the presence of both the chloroethylthio group and the additional chlorine atom, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
81785-22-0 |
|---|---|
Formule moléculaire |
C12H15Cl2NOS |
Poids moléculaire |
292.2 g/mol |
Nom IUPAC |
3-chloro-4-(2-chloroethylsulfanyl)-N-phenylbutanamide |
InChI |
InChI=1S/C12H15Cl2NOS/c13-6-7-17-9-10(14)8-12(16)15-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,16) |
Clé InChI |
FVNRSCJPRHTSCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CC(CSCCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol](/img/structure/B14416300.png)
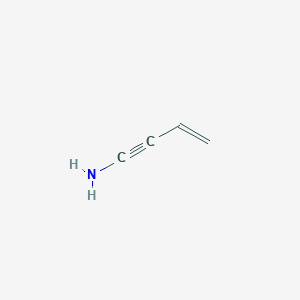

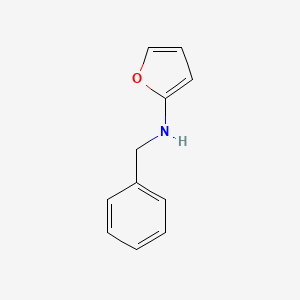

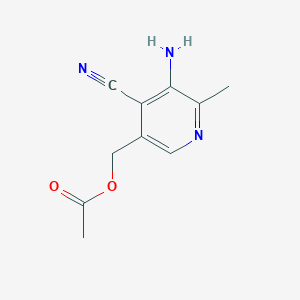
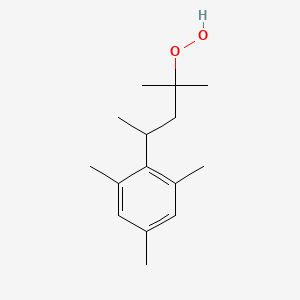
silane](/img/structure/B14416372.png)
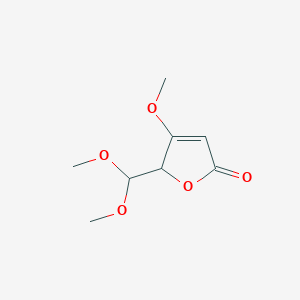
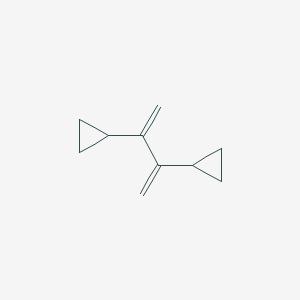
![2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide](/img/structure/B14416382.png)
